Product packaging for 7-Methoxy-3-acridinamine(Cat. No.:CAS No. 82138-45-2)

7-Methoxy-3-acridinamine

Cat. No.: B1201605
CAS No.: 82138-45-2
M. Wt: 224.26 g/mol
InChI Key: XWJPZQWJVGGWOG-UHFFFAOYSA-N
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Description

Contextualization of Acridine (B1665455) Derivatives in Chemical Biology

Acridine derivatives are of significant interest in chemical biology primarily due to their ability to interact with biological macromolecules. researchgate.net A fundamental mechanism of action for many acridine compounds is their intercalation between the base pairs of DNA. scbt.com This interaction is facilitated by the planar nature of the acridine ring system, which allows it to insert into the DNA double helix, disrupting its normal function and potentially leading to cell death. scbt.com This property has been exploited in the development of various therapeutic agents.

Beyond DNA intercalation, acridine derivatives have been shown to inhibit enzymes crucial for cellular processes. A notable example is the inhibition of topoisomerase II, an enzyme that plays a critical role in managing the topological state of DNA during replication and transcription. oup.com By stabilizing the complex between topoisomerase II and DNA, certain acridine derivatives can induce DNA strand breaks, a mechanism that is particularly effective against rapidly dividing cells. oup.com

The versatility of the acridine scaffold allows for the synthesis of a vast array of derivatives with diverse biological activities. rsc.org These include antimicrobial, antiviral, antimalarial, and anticancer properties. rsc.orgencyclopedia.pub The specific biological activity can be modulated by the nature and position of substituents on the acridine ring. For instance, the introduction of amino groups at specific positions, such as in 9-aminoacridine (B1665356), has been shown to be crucial for certain biological effects. rsc.org Furthermore, the fluorescent nature of many acridine derivatives makes them valuable tools in biological research, serving as probes for visualizing nucleic acids and other cellular components. scbt.com

Specific Research Focus on 7-Methoxy-3-acridinamine

Within the large family of acridine compounds, this compound has garnered specific research interest. This compound is characterized by a methoxy (B1213986) group at the 7-position and an amine group at the 3-position of the acridine core. The presence and position of these functional groups are critical to its chemical properties and biological interactions.

Research on derivatives with similar substitution patterns highlights the importance of these functional groups. For example, the methoxy group is known to influence the electronic properties and bioavailability of acridine compounds. rsc.orgsmolecule.com It can enhance lipophilicity, which may facilitate the crossing of biological membranes such as the blood-brain barrier. smolecule.com The amino group, particularly at the 3 and 9 positions, has been shown to be important for the antibacterial activity of acridines due to the high ionization of these compounds. oup.com

While specific research findings on this compound itself are not extensively detailed in the provided search results, the investigation of related compounds provides a strong rationale for its study. For instance, derivatives like 6-chloro-2-methoxy-9-acridinamine and various 9-aminoacridine derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. nih.govechemi.com The study of this compound likely follows a similar trajectory, aiming to understand how this specific substitution pattern influences its biological activity.

Historical and Current Research Trajectories for Acridine-Based Compounds

The history of acridine research dates back to the late 19th and early 20th centuries. rsc.orgchemeurope.com Initially used as dyes, the antimicrobial properties of acridine derivatives like proflavine (B1679165) were discovered and utilized during World War I. ceon.rs The development of the antimalarial drug quinacrine (B1676205) during World War II further solidified the therapeutic importance of this class of compounds. ceon.rs However, the advent of penicillins and other antibiotics led to a decline in the use of acridines as antibacterial agents. oup.com

In recent decades, there has been a resurgence of interest in acridine-based compounds. This renewed focus is driven by several factors, including the rise of drug-resistant bacteria, which necessitates the exploration of new antimicrobial agents. oup.comumn.edu Furthermore, the anticancer potential of acridines has been a major area of research. rsc.org Compounds like amsacrine, a 9-aminoacridine derivative, have been developed as antineoplastic agents. scielo.org.mx

Current research continues to explore the diverse biological activities of acridine derivatives. The synthesis of novel analogues with improved efficacy and reduced toxicity is a primary goal. rsc.org This includes the creation of hybrid molecules that combine the acridine scaffold with other pharmacologically active moieties. nih.gov Modern synthetic methods, such as the Ullmann condensation and Bernthsen acridine synthesis, provide versatile routes to a wide range of acridine derivatives. chemeurope.comencyclopedia.pub The ongoing investigation into their mechanisms of action, particularly their interactions with DNA and various enzymes, remains a key aspect of current research efforts. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O B1201605 7-Methoxy-3-acridinamine CAS No. 82138-45-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82138-45-2

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

7-methoxyacridin-3-amine

InChI

InChI=1S/C14H12N2O/c1-17-12-4-5-13-10(7-12)6-9-2-3-11(15)8-14(9)16-13/h2-8H,15H2,1H3

InChI Key

XWJPZQWJVGGWOG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=C2)N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=C2)N

Synonyms

3-A-7-MA
3-amino-7-methoxyacridine

Origin of Product

United States

Synthetic Methodologies and Structural Modifications of 7 Methoxy 3 Acridinamine

Research into Established and Novel Synthetic Pathways

The construction of the 7-Methoxy-3-acridinamine core can be achieved through various synthetic routes, ranging from classical multi-step condensations to modern, more efficient methodologies.

The synthesis of substituted acridines like this compound typically relies on well-established multistep procedures that construct the tricyclic system from simpler aromatic precursors. A common approach involves the coupling of a substituted aniline (B41778) with a substituted benzoic acid derivative, followed by a cyclization step to form the central pyridine (B92270) ring of the acridine (B1665455) core.

Key synthetic reactions often include:

Ullmann Condensation or Buchwald-Hartwig Amination: These cross-coupling reactions are used to form the crucial C-N bond, creating a diarylamine intermediate. For this compound, this would likely involve reacting a derivative of 4-methoxyaniline with a derivative of 2-chloro-5-nitrobenzoic acid. rsc.org The presence of a nitro group makes the subsequent cyclization more facile.

Cyclization: The diarylamine intermediate is then cyclized to form the acridone (B373769) (9-oxoacridine) skeleton. This is commonly achieved by heating in the presence of a dehydrating agent like polyphosphoric acid (PPA) or via conversion to an acyl chloride followed by Friedel-Crafts-type cyclization.

Functional Group Interconversion: The acridone intermediate undergoes further transformations. The ketone at C9 can be reduced, and then converted to a leaving group (e.g., a chloro group at C9 via POCl₃). rsc.org The nitro group at C3 is reduced to the target amine (3-acridinamine), often using reagents like SnCl₂ or catalytic hydrogenation. rsc.org The C9 chloro substituent can then be displaced by an amino group to yield a 9-aminoacridine (B1665356) derivative or removed depending on the desired final product.

A representative, albeit generalized, pathway is the Bernthsen acridine synthesis, which involves heating a diarylamine with a carboxylic acid in the presence of zinc chloride, though this method often requires harsh conditions. rsc.org Modern approaches offer milder conditions and greater functional group tolerance. rsc.orgrsc.org

Table 1: Key Reactions in Multistep Acridine Synthesis

Reaction Type Description Reagents/Conditions Reference
C-N Cross-Coupling Formation of a diarylamine intermediate from an aniline and a halobenzoic acid. Pd or Cu catalysts (Buchwald-Hartwig, Ullmann). rsc.org, rsc.org
Cyclization/Dehydration Formation of the acridone core from the diarylamine. Polyphosphoric acid (PPA), Eaton's reagent, or POCl₃. rsc.org
Nitro Group Reduction Conversion of a nitro substituent to an amine. SnCl₂, Fe/HCl, Catalytic Hydrogenation (H₂/Pd-C). rsc.org
C9 Functionalization Conversion of the C9-acridone carbonyl to a reactive chloro group. POCl₃, SOCl₂. rsc.org

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign methods for synthesizing acridine derivatives. imist.maresearchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for key steps like the Ullmann condensation and subsequent cyclization. rsc.org For instance, the substitution of a C9-chloroacridine with an amine can be accelerated using microwave heating in ethanol. rsc.org

Use of Green Solvents: Researchers have explored replacing hazardous organic solvents like toluene (B28343) or DMF with greener alternatives. Water has been successfully used as a solvent for the synthesis of some acridine sulfonamide derivatives, using sulfuric acid as an environmentally friendly catalyst. rsc.org

Catalyst-Free Methods: Some synthetic routes aim to eliminate the need for metal catalysts, which can be costly and require removal from the final product. A patented method describes a catalyst-free synthesis of 9-aminoacridine derivatives by reacting a 9-chloroacridine (B74977) precursor with an amine in a polar aprotic solvent, followed by a simple workup. google.com

Solid-Support Synthesis: One green method involves mixing reactants with K10 montmorillonite (B579905) clay and heating, followed by a simple extraction, which avoids the use of hazardous solvents and excess reagents. imist.ma

The reactivity of the acridine core is heavily influenced by its substituents, making chemo- and regioselectivity a critical consideration in synthetic design. rsc.orgpsu.edu The C9 position of the acridine ring is electron-deficient and highly susceptible to nucleophilic substitution, a key reaction for introducing functional groups. rsc.orgpsu.edu

In the case of this compound, the existing substituents play a significant role in directing further reactions:

Reactivity Modulation: The electron-donating properties of the substituents can modulate the reactivity of the entire ring system. For example, the presence of the electron-donating amine at C4 was found to deactivate the C9 position towards nucleophilic substitution, necessitating a different synthetic strategy. rsc.org This highlights the delicate electronic balance that must be managed during synthesis. Computational studies have also been employed to predict the reactivity of different acridine derivatives, providing a way to estimate reaction rates and rationalize synthetic design without extensive experimental work. psu.edu

Green Chemistry Approaches to Synthesis.

Design and Synthesis of this compound Analogues and Derivatives

The this compound scaffold serves as a template for the synthesis of a wide array of analogues and derivatives. Modifications are typically made by varying substituents on the acridine core or by incorporating new functional groups.

Varying the substituents on the acridine rings is a primary strategy for fine-tuning the molecule's properties. This is most efficiently achieved by employing different substituted starting materials in the initial multistep synthesis.

For example, to create analogues of this compound, one could:

Modify the Methoxy (B1213986) Group: Start with different 4-alkoxy-anilines to introduce longer or more complex alkoxy chains at the C7 position.

Replace the Methoxy Group: Use anilines with other substituents like methyl, chloro, or trifluoromethyl groups at the 4-position to investigate the effect of different electronic and steric properties at C7. nih.gov

Introduce Substituents on Other Rings: Utilize substituted 2-chlorobenzoic acid derivatives to place additional groups on the other phenyl ring of the acridine core. The introduction of chlorine and methoxy groups into the acridine core has been shown to be important for certain biological activities. mdpi.com

Table 2: Examples of Substituent Variation on the Acridine Core

Position of Variation Example Substituent Rationale/Reported Effect Reference
C7 Methyl (-CH₃) Alters steric and electronic properties compared to methoxy. nih.gov nih.gov
C6 Chlorine (-Cl) Electron-withdrawing group, often included with a C2-methoxy for antimalarial activity. mdpi.com
C2 Chlorine (-Cl), Methoxy (-OCH₃) Modulates electronic distribution and biological activity. mdpi.com mdpi.com
C1, C4, C5, C8 Various (e.g., -NO₂, -CF₃) Electron-withdrawing groups can influence ring reactivity and physicochemical properties. psu.edunih.gov psu.edunih.gov

A functional group is a specific group of atoms within a compound that dictates its characteristic chemical reactions. pressbooks.pub Incorporating diverse functional groups onto the this compound scaffold can impart new properties. This can be done through post-synthesis modification of the core structure. cmu.edu

Common strategies include:

Acylation/Sulfonylation of the Amino Group: The 3-amino group can readily react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides. nih.gov This modification can alter solubility, hydrogen bonding capacity, and biological interactions.

Alkylation at N10: The nitrogen atom of the central ring (N10) is a nucleophilic site and can be alkylated to form quaternary acridinium (B8443388) salts, which alters the planarity and charge of the molecule. rsc.org

Substitution at C9: As the most reactive site for nucleophilic attack, the C9 position is a prime location for adding diverse functional groups. rsc.org If the synthesis yields a 9-chloroacridine intermediate, this chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to attach complex side chains. For example, aminoalkyl chains can be introduced at this position. mdpi.com

Hybrid Molecule Synthesis: The acridine core can be linked to other chemical moieties to create hybrid molecules. For instance, acridine derivatives have been conjugated with chalcones, cinnamoyl groups, and triazoles to create compounds with novel properties. rsc.orgmdpi.com

Table 3: Strategies for Incorporating Functional Groups

Functional Group Type Synthetic Strategy Example Moiety Reference
Amide/Sulfonamide Acylation/sulfonylation of the C3-amino group. Benzamides, Benzenesulfonamides nih.gov
Aminoalkyl Chains Nucleophilic substitution at C9 with a diamine. N,N-dimethylethylenediamine mdpi.com
Triazole Click chemistry (Cu(I)-catalysed azide-alkyne cycloaddition). 4-phenyl-1H-1,2,3-triazol-1-yl rsc.org
Acridinium Salt Alkylation of the N10 atom. N-alkylation with alkyl halides. rsc.org

Exploration of Linker Chemistry in Conjugates

The functionalization of acridine derivatives through conjugation with other molecules is a key strategy for modulating their biological activity and pharmacokinetic properties. The linker, a chemical bridge connecting the acridine core to another moiety, is a critical component in the design of these conjugates. nih.gov An ideal linker should be stable in systemic circulation to prevent premature release of the components and facilitate specific cleavage to release the active molecule at the target site. nih.govbroadpharm.com Linkers can be broadly categorized as cleavable or non-cleavable. broadpharm.com

Cleavable linkers are designed to break under specific physiological conditions. broadpharm.com Common strategies include:

pH-Sensitive Linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the more acidic environments of endosomes (pH 5-6) and lysosomes (pH 4.8).

Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are often overexpressed in tumor cells. broadpharm.com

Glutathione-Sensitive Linkers: Disulfide linkers are stable in the bloodstream but are readily cleaved by the high concentration of glutathione (B108866) inside cells. broadpharm.com

Non-cleavable linkers remain intact, and the release of the drug relies on the complete degradation of the carrier molecule (like an antibody) within the lysosome. broadpharm.com

In the context of acridine derivatives, linker chemistry has been explored to create hybrid molecules with enhanced properties. For instance, heterodimers of 7-methoxy-1,2,3,4-tetrahydroacridine (7-MEOTA) and tacrine (B349632) (THA) have been synthesized using various linkers. The synthesis involves connecting N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines with 9-chloro-1,2,3,4-tetrahydroacridine. nih.gov The nature and length of the linker, such as simple alkane chains of varying lengths (e.g., 1,ω-diamines), have been shown to be crucial. nih.govmdpi.com

Research has demonstrated that the length of the spacer linker significantly influences the biological activity of acridine hybrids. mdpi.com For example, studies on acridine-naphthalene diimide hybrids showed that flexible linkers resulted in considerably higher antiplasmodial activity compared to more rigid, orthogonal linkers. mdpi.com This highlights the importance of the linker in achieving the correct spatial orientation and flexibility for optimal interaction with biological targets. Furthermore, the solubility and stability of conjugates can be improved by incorporating moieties like polyethylene (B3416737) glycol (PEG) into the linker structure. broadpharm.com

Linker TypeCleavage MechanismTypical Application EnvironmentReference
HydrazoneAcid HydrolysisAcidic compartments (endosomes, lysosomes)
DisulfideReduction by GlutathioneIntracellular space broadpharm.com
PeptideEnzymatic CleavageTumor cells (e.g., by cathepsins) broadpharm.com
1,ω-DiamineNon-cleavable (spacer)Used to create heterodimers nih.gov

Advanced Reaction Methodologies and Catalysis in Acridine Synthesis

The synthesis of the acridine core is fundamental to the development of derivatives like this compound. While classical methods such as the Bernthsen condensation using zinc chloride exist pharmaguideline.com, recent advancements have focused on developing more efficient, versatile, and environmentally benign methodologies through advanced catalysis and novel reaction designs.

Copper-Mediated Reactions: Copper catalysis has emerged as a powerful tool for acridine synthesis. One efficient method involves the copper(II)-mediated relay reactions of readily available o-aminoaryl ketones and arylboronic acids. This approach uses copper(II) trifluoroacetate (B77799) (Cu(OTf)₂) as a single promoter for a sequence of intermolecular Chan-Lam cross-coupling followed by intramolecular Friedel-Crafts-type reactions, avoiding the need for noble-metal catalysts or harsh additives. acs.org Another innovative, modular approach combines the photo-excitation of o-alkyl nitroarenes with a copper-induced cascade annulation. chemistryviews.org This one-pot process involves intramolecular hydrogen atom transfer, Chan-Lam amination, Friedel-Crafts acylation, and aromatization to form a diverse range of acridine structures, including unsymmetrical and multi-substituted derivatives. chemistryviews.org

Palladium-Catalyzed Synthesis: Palladium catalysis offers another modern route to substituted acridines. A one-pot synthesis has been developed that involves the palladium-catalyzed addition of terminal alkynes to bis(2-bromophenyl)amine. mdpi.com By using a diamine base and elevated temperatures, the reaction pathway favors the formation of the acridine ring over other potential side reactions. This method provides rapid access to various 9-substituted acridines. mdpi.com

Multicomponent and "Green" Reactions: In line with the principles of green chemistry, multicomponent reactions (MCRs) under solvent-free conditions have been developed. An example is the three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine in the presence of potassium periodate (B1199274) (KIO₄) as an efficient and cost-effective catalyst. wisdomlib.org This method allows for rapid reactions under mild conditions with high yields (85-92%) and easy, non-chromatographic product isolation, minimizing solvent use and enhancing economic viability. wisdomlib.org Microwave-assisted reactions have also been employed to accelerate the synthesis of acridine derivatives, such as in the reaction of 9-chloroacridines with diamines using p-toluenesulphonic acid (PTSA) as a catalyst. rsc.org

These advanced methodologies represent a significant step forward from traditional syntheses, offering greater efficiency, milder reaction conditions, and the ability to generate diverse molecular libraries for further investigation.

MethodologyKey Reagents/CatalystFeaturesReference
Copper-Mediated Relay Reactiono-aminoaryl ketones, arylboronic acids, Cu(OTf)₂Noble-metal-free, avoids harsh additives acs.org
Photo/Copper Cascade Annulationo-alkyl nitroarenes, Copper catalystModular, one-pot, forms diverse derivatives chemistryviews.org
Palladium-Catalyzed Alkyne Additionbis(2-bromophenyl)amine, terminal alkynes, Pd catalystOne-pot, rapid access to 9-substituted acridines mdpi.com
Multicomponent Cyclocondensation1,2-dicarbonyls, aldehydes, amines, KIO₄Solvent-free, high yields, green chemistry wisdomlib.org
Microwave-Assisted Synthesis9-chloroacridines, diamines, PTSAAccelerated reaction times rsc.org

Molecular Interaction Profiles and Mechanistic Elucidation of 7 Methoxy 3 Acridinamine

Investigation of Nucleic Acid Interactions

Detailed experimental data on the interaction of 7-Methoxy-3-acridinamine with nucleic acids is not present in the available scientific literature. While the broader class of acridines is known for DNA intercalation, specific studies for this compound are absent. mdpi.comnih.gov

DNA Intercalation Studies and Binding Thermodynamics

No specific studies detailing the DNA intercalation or the thermodynamic parameters (such as binding constants, enthalpy, or entropy changes) for the binding of this compound to DNA could be located. Research on related compounds, like certain 9-substituted acridine (B1665455) derivatives, shows DNA binding constants in the range of 1.9 to 7.1 × 10⁵ M⁻¹, but this data is not directly applicable to this compound. ias.ac.in

Sequence Selectivity and Groove Binding Analysis

No data exists in the scientific literature regarding the sequence selectivity or the potential for major or minor groove binding of this compound. Research into sequence-selective DNA binders typically involves more complex molecules designed to recognize specific base pair sequences. nih.gov

Effects on Nucleic Acid Conformation and Stability

The effects of this compound on the conformation and stability of nucleic acids have not been documented. Generally, intercalating agents can extend and unwind the DNA duplex, leading to changes in its structure, but specific experimental evidence for this compound is lacking. researchgate.netmdpi.com

Enzyme Inhibition Research

No dedicated research on the enzyme inhibition profile of this compound was found.

Main Protease (Mpro) Inhibition Kinetics and Mechanisms

There are no published studies investigating the inhibition of the SARS-CoV-2 Main Protease (Mpro) by this compound. While some acridine derivatives like Acriflavine and Proflavine (B1679165) have been identified as non-competitive inhibitors of Mpro, this research does not extend to this compound. nih.gov In-silico studies have explored other acridine derivatives, such as pyrazole-bearing 9-anilinoacridines, as potential Mpro inhibitors, but the specific compound of interest was not included. rjptonline.orgrjptonline.org

Topoisomerase Inhibition Studies

The planar aromatic structure of acridine derivatives allows them to function as DNA intercalating agents and inhibit topoisomerase enzymes. rsc.org Topoisomerases are enzymes that regulate the topology of DNA during essential cellular processes like replication and transcription. ijabbr.com There are two main types: topoisomerase I (Topo I), which cleaves a single DNA strand, and topoisomerase II (Topo II), which cleaves both strands. ijabbr.com Inhibition of these enzymes can lead to DNA damage and ultimately cell death, making them a key target for anticancer drugs. ijabbr.comwikipedia.org

Derivatives of this compound, specifically 7-MEOTA-tacrine heterodimers, have demonstrated significant inhibitory effects on both topoisomerase I and II. nih.gov In studies using supercoiled plasmid DNA, these compounds prevented the relaxation of the DNA by the enzymes, indicating inhibition of their catalytic activity. nih.gov For instance, certain thiourea (B124793) and urea (B33335) analogs of 7-MEOTA-tacrine showed strong inhibition of Topo I at concentrations as low as 1 to 5 µM. nih.gov Similarly, these derivatives also act as catalytic inhibitors of Topo II. rsc.orgnih.gov The mechanism of inhibition is believed to involve the stabilization of the enzyme-DNA complex, which prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks. ufl.edu

Compound TypeTarget EnzymeObserved EffectEffective Concentration
7-MEOTA-tacrine thiourea heterodimersTopoisomerase IInhibition of catalytic relaxation1-5 µM
7-MEOTA-tacrine urea heterodimersTopoisomerase IInhibition of catalytic relaxation~30 µM
7-MEOTA-tacrine heterodimersTopoisomerase IICatalytic inhibitionNot specified

Kinase Binding and Modulation

While extensive research has focused on the topoisomerase inhibitory effects of acridine derivatives, their interactions with kinases are less characterized. However, the general class of acridine compounds has been shown to interact with various kinases, suggesting that this compound and its derivatives could also exhibit kinase binding and modulation. For example, some acridine derivatives have been identified as inhibitors of protein kinase C.

Structure-activity relationship studies on other kinase inhibitors have highlighted the importance of the methoxy (B1213986) group in modulating activity. mdpi.com The position and presence of a methoxy group can significantly influence the inhibitor's potency and selectivity. mdpi.comdrugdesign.org For instance, in some series of kinase inhibitors, a methoxy substitution at certain positions led to a decrease in inhibitory activity, while in others it was crucial for maintaining potency. drugdesign.org Molecular modeling studies of some substituted coumarins, which share some structural similarities with the acridine core, have suggested that methoxy groups can be involved in hydrogen bonding with amino acid residues in the kinase active site. preprints.org Given these findings, it is plausible that the 7-methoxy group of this compound plays a role in its potential interactions with kinases, although specific studies on this compound are needed for confirmation.

Other Enzymatic Target Identification and Characterization

Beyond topoisomerases and kinases, the acridine scaffold is known to interact with a variety of other enzymes. For instance, tacrine (B349632), a related acridine derivative, is a known inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The derivative 7-MEOTA (7-methoxy-1,2,3,4-tetrahydroacridin-9-amine) was initially developed and tested for its effects related to the cholinergic system. nih.gov

Additionally, some acridine derivatives have been investigated as inhibitors of histone deacetylases (HDACs). nih.govpreprints.org Dual inhibitors that target both topoisomerases and HDACs have shown synergistic anticancer effects. nih.govpreprints.org The planar acridine ring can also intercalate into DNA, which can affect the function of various DNA-processing enzymes beyond topoisomerases. mdpi.com Furthermore, some coumarin (B35378) derivatives, which also contain a heterocyclic ring system, have been shown to be metabolized by cytochrome P450 (CYP) enzymes, with methoxy groups being a site of O-demethylation. uef.fi This suggests that this compound could also be a substrate for CYP enzymes.

Enzyme FamilyPotential InteractionBasis for Postulation
Cholinesterases (AChE, BuChE)InhibitionActivity of related acridine derivative, tacrine. nih.gov
Histone Deacetylases (HDACs)InhibitionActivity of other acridine derivatives. nih.govpreprints.org
Cytochrome P450 (CYP) EnzymesMetabolism (Substrate)Metabolism of other methoxy-containing heterocyclic compounds. uef.fi

Protein-Ligand Interaction Analysis

Binding to Viral Proteins and Host Factor Interactions

The antiviral activity of acridine derivatives has been documented, suggesting interactions with viral proteins or host factors essential for viral replication. researchgate.net Viruses rely on host cellular machinery to complete their life cycle, and interactions between viral and host proteins are critical for this process. frontiersin.org Targeting these interactions is a promising antiviral strategy. frontiersin.org

While specific studies on this compound are limited, research on other acridine compounds provides insights into potential mechanisms. Some acridine derivatives have shown activity against Herpes Simplex Virus (HSV), and it is suggested that they may interfere with enzyme-DNA interactions through DNA intercalation. kg.ac.rs In the context of other viruses, host factors can be manipulated by viral proteins to evade the immune response. frontiersin.org For instance, some viral proteins interact with host factors to inhibit signaling pathways that lead to the production of interferons, a key component of the innate immune response. nih.gov The ability of acridines to intercalate into DNA and modulate enzyme activity could potentially disrupt these viral-host protein interactions. For example, some 9-aminoacridine (B1665356) derivatives have been shown to impair the replication of Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus, by inhibiting viral RNA synthesis. researchgate.net

Molecular Recognition and Specificity

The molecular recognition of this compound and its derivatives is largely dictated by the planar, aromatic acridine core and the nature of its substituents. The planarity of the acridine ring allows it to intercalate between the base pairs of DNA. mdpi.com The substituents on the acridine ring then play a crucial role in the specificity and strength of these interactions.

Biophysical Characterization of Binding Events

Various biophysical techniques are employed to characterize the binding of small molecules like this compound to their biological targets. UV-Vis spectroscopy is commonly used to study the interaction of acridine derivatives with DNA. nih.gov The binding of these compounds to DNA typically results in a hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, which can be used to calculate binding constants. nih.gov For 7-MEOTA-tacrine heterodimers, these studies have revealed binding constants in the range of 10^3 to 10^4 M^-1, indicating a moderate to strong interaction with DNA. nih.gov

Fluorescence spectroscopy is another powerful tool for studying these interactions. The intrinsic fluorescence of the acridine ring can be quenched or enhanced upon binding to a target, providing information about the binding event. Furthermore, techniques like circular dichroism can be used to probe conformational changes in the target molecule upon ligand binding. For a more detailed understanding of the binding thermodynamics and kinetics, methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be utilized, though specific data for this compound is not widely available.

Cellular Pathway Modulation at the Molecular Level (non-clinical)

The study of this compound at the molecular level reveals its interaction with fundamental cellular processes. While research on this specific compound is focused, the broader class of acridine derivatives provides a framework for understanding its potential mechanisms of action, including the regulation of gene expression, modulation of key signaling pathways, and specific responses within cellular organelles. These interactions are critical in defining the compound's molecular profile.

Effects on Gene Expression Regulation

Acridine derivatives, including those structurally related to this compound, are known to influence gene expression through several mechanisms. A primary mode of action for many acridine compounds is their ability to intercalate into DNA. nih.govmdpi.comrsc.org This insertion between the base pairs of the DNA double helix can physically obstruct the process of transcription, thereby inhibiting the expression of certain genes. youtube.com

Furthermore, specific acridine derivatives have been shown to modulate the activity of transcription factors, which are key proteins in controlling gene expression. For instance, a study on 9-aminoacridines identified their ability to downregulate FoxP3, a critical transcription factor in regulatory T cells. nih.gov This was achieved by interfering with the DNA-binding activity of FoxP3, which in turn inhibited the expression of genes regulated by this factor. nih.gov While this study did not use this compound, it highlights a potential mechanism for gene expression regulation by acridines with an amino group.

The regulation can also occur at the post-transcriptional level. For example, modifications to messenger RNA (mRNA), such as methylation, can affect transcript stability and, consequently, protein expression. youtube.com While direct evidence for this compound's role in such processes is not yet established, the ability of small molecules to influence these regulatory layers is an area of active investigation.

Table 1: Potential Mechanisms of Gene Expression Regulation by Acridine Derivatives

MechanismDescriptionPotential Effect of this compound
DNA Intercalation The planar acridine ring inserts between DNA base pairs, potentially blocking RNA polymerase and inhibiting transcription. nih.govmdpi.comrsc.orgInhibition of gene transcription.
Transcription Factor Modulation Interference with the binding of transcription factors to DNA, altering the expression of target genes. A notable example is the downregulation of FoxP3 by 9-aminoacridines. nih.govAltered expression of specific gene sets controlled by sensitive transcription factors.

Modulation of Signal Transduction Pathways

Signal transduction pathways are crucial for transmitting information from outside the cell to the nucleus, governing cellular processes like proliferation, survival, and metabolism. Acridine derivatives have been found to interact with and modulate key signaling cascades, notably the PI3K/Akt and MAPK pathways.

The PI3K/Akt pathway is a central regulator of cell survival and growth. creativebiomart.netijbs.com This pathway is activated by various growth factors and, when dysregulated, is frequently implicated in cancer. ijbs.comfrontiersin.org Some 9-aminoacridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway. scispace.com The inhibition of this pathway can halt cell proliferation and induce apoptosis. The mechanism often involves the modulation of key protein kinases like Akt and mTOR. ijbs.com

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that controls cell proliferation, differentiation, and stress responses. nih.govscienceopen.com The MAPK cascade consists of several kinases, including ERK, JNK, and p38 MAPKs. nih.gov Studies have shown that interrupting the MAPK pathway, for instance by inhibiting MEK (a kinase upstream of ERK), can lead to apoptosis in cancer cells, particularly when combined with other agents. nih.gov The interaction of acridine compounds with components of the MAPK pathway represents a potential mechanism for their cellular effects. mdpi.com

Table 2: Acridine Derivative Interactions with Major Signaling Pathways

PathwayKey ProteinsRole of PathwayPotential Modulation by Acridine Derivatives
PI3K/Akt/mTOR PI3K, Akt, mTORCell survival, proliferation, metabolism creativebiomart.netijbs.comInhibition, leading to decreased cell growth and survival. scispace.com
MAPK ERK, JNK, p38Cell proliferation, differentiation, stress response nih.govscienceopen.comInterruption of the cascade, potentially inducing apoptosis. nih.govmdpi.com

Organelle-Specific Molecular Responses

The subcellular localization of a compound can determine its biological activity. Acridine derivatives have been shown to accumulate in specific organelles, particularly mitochondria, leading to distinct molecular responses.

Mitochondria are central to cellular energy production and are key regulators of apoptosis, or programmed cell death. Several studies have pointed to mitochondria as a target for acridine compounds. For example, the toxicity of tacrine, a related tetrahydroacridine, has been associated with mitochondrial dysfunction. nih.gov Furthermore, certain acridine derivatives have been observed to induce apoptosis through a mitochondrial-dependent pathway. researchgate.net This can involve the dissipation of the mitochondrial membrane potential, a critical event in the initiation of apoptosis. nih.gov The depletion of mitochondrial DNA, as has been suggested for some tacrine derivatives, can also lead to apoptotic cell death. nih.gov

The acidic environment of lysosomes is another site where basic compounds like acridines can accumulate. While specific research on this compound's lysosomal effects is limited, this organelle is a known target for other acridine derivatives, which can influence lysosomal function and cellular homeostasis.

Table 3: Organelle-Specific Responses to Acridine Derivatives

OrganellePrimary FunctionObserved Molecular Response to AcridinesPotential Consequence
Mitochondria Energy production, apoptosis regulationDissipation of membrane potential, inhibition of topoisomerase leading to mitochondrial DNA depletion, induction of apoptosis. nih.govresearchgate.netTriggering of programmed cell death.
Nucleus Gene transcription, DNA replicationDNA intercalation, inhibition of topoisomerases. nih.govInhibition of cell proliferation, induction of apoptosis.

Structure Activity Relationship Sar and Rational Design Principles for 7 Methoxy 3 Acridinamine Derivatives

Elucidation of Key Structural Determinants for Molecular Activity

The molecular activity of 7-Methoxy-3-acridinamine derivatives is governed by several key structural features. The planar tricyclic acridine (B1665455) core is fundamental to its mechanism of action, enabling it to intercalate between the base pairs of DNA. frontiersin.orgnih.gov This interaction disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells.

The substituents on the acridine ring play a crucial role in modulating this activity. The 7-methoxy group, in particular, has been shown to be a critical determinant of the biological properties of these compounds. mdpi.com Research indicates that the presence of a methoxy (B1213986) group at the 7-position can enhance lipophilicity, which may facilitate better penetration of the blood-brain barrier, a desirable characteristic for neuropharmacological agents. smolecule.com Furthermore, the methoxy group can influence the electronic properties of the acridine ring, which in turn affects its interaction with biological targets. mdpi.com

The amino group at the 3-position is another key feature. The basicity and hydrogen-bonding capacity of this group are essential for the molecule's interaction with its biological targets. mdpi.com Modifications to this amino group, such as the addition of side chains, can significantly impact the potency and selectivity of the derivatives. For instance, the incorporation of a flexible dialkylaminoalkylamino-substituted side chain has been shown to markedly increase potency. mdpi.com The distance between the two amino groups in such side chains is also a critical factor, with an optimal length of two or three methylene (B1212753) units. mdpi.com

Positional Effects of Substituents on Interaction Profiles

The position of substituents on the acridine ring has a profound effect on the interaction profiles and biological activity of this compound derivatives. The placement of the methoxy group is a prime example of this positional influence. While the 7-methoxy substitution is often associated with enhanced activity, shifting this group to other positions can lead to different biological outcomes. nih.gov For example, in a series of coumarin-acridine hybrids, the position of the methoxy group influenced the selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). nih.gov

Similarly, the position of other substituents can dramatically alter the molecule's properties. Studies on 9-anilinoacridines have shown that substituents at the 1' and 2' positions of the anilino ring can improve DNA binding, whereas a substituent at the 3' position can hinder it due to steric effects. nih.gov However, certain substituents at the 3' position, like -NHSO2CH3 or -NHCOCH3, can participate in hydrogen bonding, which can enhance the selectivity of binding to specific DNA sequences. nih.gov

The concept of bioisosteric replacement is also relevant in this context. cambridgemedchemconsulting.commdpi.comnih.govdrughunter.com Replacing one functional group with another that has similar physical or chemical properties can lead to improved activity or a better toxicity profile. For instance, replacing a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the compound's stability. cambridgemedchemconsulting.com The strategic placement of such bioisosteres can be used to fine-tune the interaction profile of this compound derivatives.

Rational Design Strategies for Enhanced Molecular Specificity

Rational drug design strategies for this compound derivatives aim to enhance their specificity for particular biological targets, thereby increasing their therapeutic efficacy and reducing side effects. One approach is to design hybrid molecules that combine the acridine scaffold with other pharmacophores. This can lead to dual-acting compounds or molecules with improved targeting capabilities. For example, hybrids of this compound with tacrine (B349632), another cholinesterase inhibitor, have been synthesized to create multi-target-directed ligands for Alzheimer's disease. tandfonline.commdpi.com

Another strategy involves modifying the side chains attached to the acridine core. The length, flexibility, and chemical nature of these side chains can be optimized to improve interactions with the target enzyme or receptor. For example, the introduction of a linker between two acridine units to create dimeric compounds has been explored to enhance DNA binding and antitumor activity. nih.gov The nature of the linker, whether flexible or rigid, can significantly influence the binding affinity and selectivity.

Furthermore, the introduction of specific substituents at key positions can enhance selectivity. For instance, in the design of antimalarial agents, the presence of a 6-chloro and a 2-methoxy substituent on the acridine ring was found to be crucial for good activity. ptfarm.pl This highlights the importance of a systematic exploration of the substituent effects at various positions to identify the optimal substitution pattern for a desired biological activity.

Computational SAR Modeling and Predictive Analytics

Computational methods play a vital role in understanding the SAR of this compound derivatives and in guiding the design of new analogs. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used to correlate the chemical structure of compounds with their biological activity. acs.org By developing QSAR models, it is possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular docking is another powerful computational technique that provides insights into the binding mode of this compound derivatives with their biological targets. researchgate.netresearchgate.netnih.govgenominfo.orgmdpi.com Docking studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. vulcanchem.com This information is invaluable for understanding the molecular basis of activity and for designing modifications that can enhance binding affinity and selectivity. For instance, docking studies of 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine (B1663404) (7-MEOTA) have shown π-π interactions with key amino acid residues in the active site of acetylcholinesterase. researchgate.net

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-target interactions by simulating the dynamic behavior of the complex over time. nih.gov This can provide information on the stability of the binding and the conformational changes that may occur upon ligand binding. The integration of QSAR, molecular docking, and MD simulations provides a comprehensive in-silico platform for the rational design and optimization of this compound derivatives.

Data Tables

Table 1: Investigated this compound Derivatives and their Biological Activities

CompoundDerivative TypeTarget/ActivityKey FindingsReference
1 7-MEOTA-tacrine heterodimerAnticancer, Topoisomerase I/II inhibitionShowed significant antiproliferative effect against human acute promyelocytic leukemia cell line HL-60. tandfonline.com tandfonline.com
2 9-amino-2-methoxy-7-methylacridineAntileishmanialIdentified as a promising antileishmanial compound. nih.gov nih.gov
3 N(1)-(7-Methoxy-1,2,3,4-tetrahydro-9-acridinyl)-N(3),N(3)-dimethyl-1,3-propanediamineAcetylcholinesterase inhibitorThe methoxy group enhances lipophilicity, facilitating better blood-brain barrier penetration. smolecule.com smolecule.com
4 7-methoxy-3-(3-methoxyphenyl)coumarin-acridine hybridCYP2C19 and CYP2D6 oxidationEfficiently oxidized by CYP2C19 and CYP2D6. uef.fi uef.fi

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy provides a powerful, non-destructive window into the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, these techniques yield detailed information about atomic connectivity, functional groups, and the electronic environment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a compound like 7-Methoxy-3-acridinamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for an unambiguous assignment of all proton and carbon signals.

Detailed structural analysis of related acridine (B1665455) compounds, such as 7-MEOTA-tacrine heterodimers, relies on a suite of NMR techniques. google.com Beyond standard ¹H and ¹³C spectra, two-dimensional experiments like Homonuclear Correlation Spectroscopy (H,H-COSY), Heteronuclear Single Quantum Coherence (H,C-HSQC), and Heteronuclear Multiple Bond Correlation (H,C-HMBC) are critical for definitive signal assignments. google.com These advanced methods reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, which is essential for mapping the complex aromatic system and substituent positions of the acridine core.

Based on data from analogous structures, the following chemical shifts can be anticipated for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Moiety

Atom Predicted Chemical Shift (δ, ppm) Notes
¹H NMR
-OCH₃ ~3.9 Singlet, characteristic of methoxy (B1213986) protons.
Aromatic Protons 6.8 - 8.5 Complex multiplet pattern in the aromatic region, specific positions determined by coupling constants and 2D NMR.
-NH₂ Broad singlet Chemical shift is solvent-dependent and may exchange with D₂O.
¹³C NMR
-OCH₃ ~55 Methoxy carbon signal.

Note: The exact chemical shifts are dependent on the solvent and specific electronic environment.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of this compound (C₁₄H₁₂N₂O), providing strong evidence for its molecular formula.

Modern ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for analyzing heterocyclic compounds like acridines. ESI is a soft ionization method that typically generates a protonated molecular ion [M+H]⁺, which would be the base peak in the spectrum. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing characteristic losses of small neutral molecules (e.g., CH₃, CO).

Table 2: Key Mass Spectrometry Data for Acridine Analogs

Ion Description Expected m/z for C₁₄H₁₂N₂O Source
[M]⁺ Molecular Ion 224.09 N/A
[M+H]⁺ Protonated Molecular Ion 225.10
[M+Na]⁺ Sodium Adduct 247.08

The expected m/z values are calculated based on the molecular formula of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the extended π-system of the acridine ring. The UV-Vis spectrum of acridine derivatives typically shows multiple absorption bands. Studies on related compounds reveal that the addition of molecules like calf thymus DNA (ctDNA) can cause changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) and bathochromic shifts (a shift to longer wavelengths), indicating interaction and intercalation. google.com

Table 3: Spectroscopic Data (IR & UV-Vis) for Characterization

Technique Feature Expected Wavenumber/Wavelength
IR Spectroscopy N-H stretching (amine) 3300-3500 cm⁻¹
C-H stretching (aromatic) 3000-3100 cm⁻¹
C=C and C=N stretching (aromatic rings) 1500-1640 cm⁻¹
C-O stretching (aryl ether) 1230-1270 cm⁻¹ (asymmetric), 1020-1075 cm⁻¹ (symmetric)

| UV-Vis Spectroscopy | π → π* transitions | ~260 nm and ~380-450 nm |

Data are based on characteristic values for the specified functional groups and chromophores.

Fluorescence Spectroscopy for Interaction Studies

Acridine derivatives are well-known for their fluorescent properties, making fluorescence spectroscopy a powerful tool for studying their behavior and interactions with biological macromolecules. The technique measures the emission of light from a substance that has absorbed light.

Steady-state fluorescence spectroscopy is frequently used to investigate the binding of acridine compounds to targets like DNA. google.com When an acridine derivative binds to DNA, its fluorescence emission may be quenched (decreased) or enhanced. By titrating the compound with increasing concentrations of a binding partner (quencher), one can study the binding mechanism. The resulting data are often analyzed using the Stern-Volmer equation to calculate binding constants and understand the nature of the quenching process (static vs. dynamic). google.com This type of analysis is crucial for evaluating the potential of such compounds as fluorescent probes or interacting agents. google.com

Chromatographic and Separation Science Advancements

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for the purification of synthesized compounds and for the analytical determination of purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for assessing the purity of non-volatile organic compounds and for quantitative analysis. The development of a robust HPLC method for this compound would be critical for quality control.

A reversed-phase (RP-HPLC) method is typically employed for acridine derivatives and similar aromatic amines. This involves a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase. Method development involves optimizing the mobile phase composition (typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol), the pH, and the type of buffer or additive (e.g., formic acid or trifluoroacetic acid) to achieve a sharp, symmetrical peak with a suitable retention time. Detection is commonly performed using a UV-Vis detector set at one of the compound's absorption maxima or a fluorescence detector to leverage the native fluorescence of the acridine core for higher sensitivity and selectivity.

Table 4: Representative RP-HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient elution (e.g., 5% to 95% B over 15 minutes)
Flow Rate 1.0 mL/min
Detection UV-Vis at ~260 nm or Fluorescence (Ex/Em specific to compound)

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov However, direct analysis of this compound by GC-MS is challenging due to the compound's polarity, attributed to the primary amino group (-NH₂), and its relatively high molecular weight, which result in low volatility. sigmaaldrich.comresearchgate.net To overcome this limitation, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.netjfda-online.com

The primary goal of derivatization in this context is to replace the active, polar hydrogen atoms on the amino group with nonpolar moieties. sigmaaldrich.com This transformation reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic peak shape and sensitivity. Common derivatization strategies applicable to amino-containing compounds like this compound include silylation and acylation. sigmaaldrich.comjfda-online.com

Silylation involves reacting the amino group with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form a more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivative. sigmaaldrich.com Acylation, using reagents like pentafluoropropionic anhydride, converts the amine into a fluoroacyl derivative, which also enhances volatility and can improve detection. jfda-online.comnih.gov

Once derivatized, the sample is injected into the GC-MS system. The volatile derivative is separated from other components on a capillary column and subsequently ionized and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural confirmation of the derivatized analyte. nist.gov While specific studies detailing the GC-MS analysis of derivatized this compound are not prominent in the literature, the principles and methods are well-established for amino acids and other amino-containing compounds. sigmaaldrich.comnih.gov

Table 1: Potential GC-MS Derivatization Strategies for this compound

Derivatization Method Reagent Example Derivative Formed Key Advantages Reference
Silylation MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) TBDMS (tert-butyl dimethylsilyl) derivative Forms stable derivatives, less sensitive to moisture compared to other silylating agents. sigmaaldrich.com
Acylation PFP Anhydride (Pentafluoropropionic Anhydride) Fluoroacyl derivative Enhances volatility, can improve detector response (especially for electron capture detection). jfda-online.comnih.gov

| Alkylation | Methyl Chloroformate | Methyl Carbamate derivative | Reaction can be performed under neutral pH to avoid sample degradation. | nih.gov |

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of polar and charged molecules like this compound. nih.gov Its advantages over traditional gel electrophoresis include automation, faster separation times, and superior resolution. thermofisher.com The inherent charge of the protonated amine group on the acridine ring at acidic pH allows for straightforward analysis by Capillary Zone Electrophoresis (CZE), the simplest form of CE.

In CE, analytes migrate through a narrow fused-silica capillary under the influence of a high electric field. thermofisher.com Separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. For acridine derivatives, detection is often achieved using UV-spectrophotometry or, more sensitively, Laser-Induced Fluorescence (LIF), as the acridine nucleus is inherently fluorescent. nih.govacs.org

Research on related acridine compounds demonstrates the utility of CE in various applications. For instance, CE has been used to determine the association constants between acridine derivatives and cyclodextrins. mdpi.com In such studies, a running buffer of 20 mM aspartic acid and 20 mM β-alanine (pH 3.6) was used with a separation voltage of 25 kV, and detection was performed at 256 nm. mdpi.com Furthermore, derivatives of 7-aminoacridine have been synthesized for use as highly reactive, red-emitting fluorescent tags for the CGE-LIF analysis of glycans, highlighting the compound's utility in bioanalytical method development. nih.govacs.orgacs.org Nonaqueous capillary electrophoresis (NACE) coupled with mass spectrometry has also been reviewed as a viable method for the analysis of acridines and their metabolites. nih.gov

Table 2: Example of Capillary Electrophoresis Conditions for Acridine Derivative Analysis

Parameter Condition Reference
Instrument Capillary Electrophoresis System mdpi.com
Capillary Fused silica, 60.3 cm total length (47.3 cm to detector) x 75 µm i.d. mdpi.com
Running Buffer 20 mM aspartic acid and 20 mM β-alanine (pH 3.6) mdpi.com
Separation Voltage 25 kV mdpi.com
Injection 1000 Pa for 6 seconds mdpi.com
Detection UV Spectrophotometry at 256 nm mdpi.com

| Temperature | 25 °C | mdpi.com |

X-ray Crystallography and Structural Biology Applications

Crystal Structure Determination of the Compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. rsc.orgmdpi.com

While a specific crystal structure determination for this compound is not available in open literature, the structures of several closely related acridine derivatives have been solved, providing significant insight into the expected molecular geometry. For example, the crystal structure of 3,9-diamino-7-ethoxyacridine (Rivanol) lactate (B86563) monohydrate has been determined. core.ac.uk The analysis revealed that the acridine ring system is almost perfectly planar, a key feature that enables its biological activity, such as DNA intercalation. core.ac.uk In this structure, the molecule crystallizes in the triclinic space group Pī. core.ac.uk The asymmetry introduced by the substituents at the 3 and 7 positions leads to small but significant differences in bond lengths between the two outer benzenoid rings of the acridine nucleus. core.ac.uk Similarly, the crystal structure of a platinum complex containing a 3-chloro-7-methoxy-9,10-dihydroacridin-9-ylideneamino moiety has been elucidated, further contributing to the structural knowledge of this class of compounds. iucr.orgiucr.org These studies confirm the characteristic planarity of the acridine core and show how substituent patterns influence the fine details of molecular geometry.

Table 3: Illustrative Crystallographic Data for a Related Compound: 3,9-Diamino-7-ethoxyacridine (Rivanol) Lactate Monohydrate

Parameter Value Reference
Formula C₁₅H₁₆N₃O⁺ • C₃H₅O₃⁻ • H₂O core.ac.uk
Crystal System Triclinic core.ac.uk
Space Group core.ac.uk
a (Å) 7.912 (2) core.ac.uk
b (Å) 10.016 (1) core.ac.uk
c (Å) 12.246 (3) core.ac.uk
α (°) 107.75 (1) core.ac.uk
β (°) 103.08 (2) core.ac.uk
γ (°) 94.47 (2) core.ac.uk
Volume (ų) 888.9 core.ac.uk

| Z (molecules/unit cell) | 2 | core.ac.uk |

Co-crystallization Studies with Target Biomolecules

Co-crystallization is a powerful technique used to determine the three-dimensional structure of a small molecule ligand bound to its biological macromolecule target, such as a protein or nucleic acid. nih.govrsc.org Such studies are invaluable for rational drug design as they reveal the precise binding mode, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and its receptor.

The planar aromatic system of acridines makes them classic DNA intercalating agents, and numerous co-crystal structures of acridine derivatives bound to DNA have been reported. reading.ac.uknih.gov These structures provide direct evidence of the intercalation mechanism, where the planar acridine ring slots between adjacent base pairs of the DNA double helix. nih.gov

A notable example is the 1.7 Å resolution X-ray crystal structure of a bis(acridine-4-carboxamide) derivative bound to the DNA hexanucleotide d(CGTACG)₂. nih.gov In this complex, the acridine chromophore intercalates at the C-G steps of the DNA. The structure demonstrates how the ligand cross-links two separate DNA duplexes, with the linker chain situated in the minor groove. nih.govresearchgate.net The study provides atomic-level detail on the hydrogen bonds formed between the ligand's side chains and the guanine (B1146940) bases in the major groove of the DNA. nih.gov Although this study does not use this compound itself, it exemplifies the type of detailed interaction data that can be obtained from co-crystallization studies of acridine derivatives with their biological targets. Such information is critical for understanding the molecular basis of their activity and for designing new derivatives with improved properties.

Table 4: Summary of a Co-crystallization Study of an Acridine Derivative with DNA

Study Subject Bis(acridine-4-carboxamide) co-crystallized with d(CGTACG)₂ DNA Reference
Technique X-ray Diffraction nih.gov
Resolution 1.7 Å nih.gov
Key Finding The acridine derivative acts as a non-covalent cross-linking agent for DNA. nih.gov
Binding Mode Intercalation of the acridine chromophore at the C-G steps of the DNA duplex. nih.gov

| Specific Interactions | Hydrogen bonds observed between the ligand side chains and guanine bases in the DNA major groove. | nih.gov |

Table of Compounds

Compound Name
This compound
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Pentafluoropropionic Anhydride
Methyl Chloroformate
3,9-diamino-7-ethoxyacridine (Rivanol)
3-chloro-7-methoxy-9,10-dihydroacridin-9-ylideneamino

Computational and Theoretical Chemistry Studies of 7 Methoxy 3 Acridinamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 7-Methoxy-3-acridinamine. These calculations provide a detailed picture of the molecule's electronic landscape, which governs its stability, reactivity, and spectroscopic characteristics.

Detailed Research Findings: Key parameters derived from quantum chemical calculations include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Molecular Electrostatic Potential (MEP): The MEP map identifies the electron-rich and electron-poor regions of a molecule, which are crucial for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack. For this compound, the nitrogen atoms of the acridine (B1665455) ring and the amino group, as well as the oxygen of the methoxy (B1213986) group, are expected to be electronegative (red regions), indicating they are potential hydrogen bond acceptors. epstem.net The hydrogen atoms of the amino group would be electropositive (blue regions), acting as hydrogen bond donors. epstem.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitability. epstem.net For acridine derivatives, the HOMO is typically distributed over the electron-rich aromatic system, while the LUMO is also located on the ring system. A smaller energy gap suggests higher reactivity.

Table 6.1.1: Calculated Electronic Structure Parameters for a Generic Acridine Derivative This table illustrates typical parameters obtained from quantum chemical calculations for molecules analogous to this compound.

ParameterDescriptionTypical Value (Arbitrary Units)Implication for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 eVIndicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 eVIndicates electron-accepting capability.
Energy Gap (ΔE) ELUMO - EHOMO4.0 eVCorrelates with chemical reactivity and stability. epstem.net
Dipole Moment (µ) Measure of the overall polarity of the molecule.2.5 DInfluences solubility and binding interactions.
Ionization Potential (I) Energy required to remove an electron (-EHOMO).5.5 eVRelates to the ease of oxidation.
Electron Affinity (A) Energy released when an electron is added (-ELUMO).1.5 eVRelates to the ease of reduction.

Note: These values are illustrative and would need to be specifically calculated for this compound.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. chemrevlett.com It is instrumental in identifying potential biological targets for this compound and elucidating its mechanism of action at a molecular level.

Detailed Research Findings: Studies on closely related analogs, such as 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine (B1663404) (7-MEOTA), provide valuable insights into the likely binding behavior of this compound. Docking studies of 7-MEOTA into the active site of human acetylcholinesterase (hAChE), a key enzyme in Alzheimer's disease, have been performed to rationalize its inhibitory activity. researchgate.net

The simulations revealed that the acridine scaffold of 7-MEOTA engages in π-π stacking interactions with key aromatic residues in the enzyme's active site, such as Tryptophan (Trp84) and Phenylalanine (Phe330). researchgate.net The 7-methoxy group was shown to form a hydrogen bond with a glycine (B1666218) residue (Gly118), further stabilizing the complex. researchgate.net These findings suggest that this compound would likely adopt a similar binding mode, with its acridine core and methoxy group playing crucial roles in target recognition and affinity.

Table 6.2.1: Molecular Docking Results for 7-MEOTA with Cholinesterase This table summarizes the binding energies and key interactions for the analog 7-MEOTA, providing a predictive model for this compound.

LigandTarget EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
7-MEOTA hAChE-8.24Trp84, Phe330π-π Stacking researchgate.net
Gly118Hydrogen Bond researchgate.net
Tyr334, Trp432, His440Other Contacts researchgate.net
Tacrine (B349632) (THA) hAChENot SpecifiedTrp84, Phe330π-π Stacking researchgate.net

Data sourced from a study on 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine (7-MEOTA). researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations calculate the motion of atoms in the system, providing insights into the conformational stability of the complex, the flexibility of the protein, and the role of solvent molecules. mdpi.complos.org

Detailed Research Findings: MD simulations are used to validate the stability of docking poses. nih.gov For a ligand-protein complex, the simulation would be run for a period of nanoseconds to observe if the ligand remains stably bound in the predicted orientation. researchgate.net Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and the binding pose is stable. mdpi.com Fluctuations below 2.0-3.0 Å are generally considered stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. Regions that interact with the ligand are often observed to have reduced fluctuations, indicating a stable interaction. mdpi.com

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time, highlighting the most persistent and important interactions.

For a hybrid compound involving 7-methoxytacrine, MD simulations were used to confirm the stability of the ligand within the active site of acetylcholinesterase, complementing the docking studies. nih.gov Such studies on this compound would be crucial to confirm that its predicted binding mode is dynamically stable and to understand how it influences the protein's conformational landscape.

Pharmacophore Modeling and Virtual Screening for Analogue Discovery

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. slideshare.netnih.gov Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of compounds (virtual screening) to find new molecules that match the model and are therefore likely to be active. researchgate.netmdpi.com

Detailed Research Findings: A pharmacophore model for this compound analogues could be developed using two main approaches:

Ligand-Based Modeling: If a set of known active molecules with similar mechanisms is available, their common chemical features are extracted to create a pharmacophore model. slideshare.net

Structure-Based Modeling: If the 3D structure of the biological target is known (e.g., from X-ray crystallography or homology modeling), the key interaction points between the target and a bound ligand can be used to define the pharmacophore features. nih.gov

For a compound like this compound, a potential pharmacophore model would likely include:

An aromatic ring feature for the acridine core.

A hydrogen bond acceptor feature for the methoxy oxygen.

A hydrogen bond donor feature for the amino group.

A positive ionizable feature for the ring nitrogen.

This model could then be used in a virtual screening campaign to identify novel acridine derivatives or entirely new chemical scaffolds with the potential for similar biological activity, thus accelerating the discovery of new analogues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govcrpsonline.com By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, untested compounds. nih.gov

Detailed Research Findings: A QSAR study for this compound would involve the following steps:

Data Set Preparation: A series of acridine analogues would be synthesized, and their biological activity (e.g., IC₅₀) against a specific target would be measured. This dataset is then divided into a training set to build the model and a test set to validate it. pharmacophorejournal.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters) descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the biological activity. nih.gov

Model Validation: The model's predictive power is assessed using the test set and statistical metrics like the correlation coefficient (R²) and the cross-validated R² (Q²). nih.gov

A hypothetical QSAR equation might look like: pIC₅₀ = c₀ + c₁(LogP) - c₂(TPSA) + c₃(N_Arom_Rings)

This equation would suggest that activity increases with hydrophobicity (LogP) and the number of aromatic rings, but decreases with increasing polar surface area (TPSA). Such a model provides valuable insights into the structural requirements for activity and can guide the rational design of more potent analogues of this compound.

Table 6.5.1: Example Descriptors Used in QSAR Modeling

Descriptor ClassExample DescriptorInformation Encoded
Electronic Dipole MomentPolarity and charge distribution.
Steric Molecular VolumeSize and shape of the molecule.
Hydrophobic LogPPartitioning between water and octanol.
Topological Wiener IndexMolecular branching and connectivity.
Quantum-Chemical HOMO/LUMO EnergyElectron-donating/accepting ability.

Mechanistic Insights from Theoretical Reaction Pathways

Theoretical calculations can be used to map the entire energy landscape of a chemical reaction, providing deep mechanistic insights that are often difficult to obtain experimentally. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction pathway and the factors that control the reaction rate. scielo.org.mx

Detailed Research Findings: For this compound, theoretical studies could elucidate mechanisms related to its synthesis or metabolism. For instance, the synthesis of many acridine derivatives involves nucleophilic aromatic substitution (SNAr) reactions. A computational study on a related methoxy-substituted pyridine (B92270) showed that the substitution of the methoxy group proceeds through the formation of a high-energy intermediate known as a Meisenheimer complex. researchgate.net

The calculations revealed the activation energy barrier for the formation and decomposition of this complex. researchgate.net The study found that the decomposition of the complex was the rate-limiting step, with an activation barrier of about 28 kcal/mol. researchgate.net Such theoretical investigations for this compound could predict its reactivity in different chemical environments, identify potential byproducts in its synthesis, and even offer insights into its metabolic fate, for example, by modeling its interaction with metabolic enzymes like Cytochrome P450.

Specific Biological Activity Research: Mechanistic Focus Non Clinical

Investigation of Antiviral Mechanisms of Action.

Acridine (B1665455) derivatives have been recognized for their antiviral properties, which are often attributed to their ability to interfere with viral replication and interact with viral genetic material. rsc.orgresearchgate.net The antiviral mechanisms of acridones, a subclass of acridines, appear to be centered on the synthesis of nucleic acids.

Mechanisms of Viral Particle Inactivation.

The direct inactivation of viral particles is a potential antiviral strategy. For some viruses, this can be achieved by disrupting their lipid envelope. nih.gov While specific studies on 7-Methoxy-3-acridinamine are not available, the general principle of viral inactivation often involves chemical or physical treatments that compromise the structural integrity of the virion. sigmaaldrich.com Detergent-based methods, for example, can disrupt the lipid membranes of enveloped viruses. nih.gov

Pathways of Viral Replication Cycle Disruption.

The replication cycle of a virus is a complex process that offers multiple targets for antiviral intervention. atsu.edu Acridine derivatives can disrupt this cycle at various stages. One of the primary mechanisms is the inhibition of enzymes that are crucial for viral replication, such as viral polymerases. plos.org For instance, some nucleoside analogs inhibit viral replication by blocking the interaction of the virus's RNA-dependent RNA polymerase with its RNA substrate. nih.gov Furthermore, acridine derivatives have been shown to inhibit topoisomerase enzymes, which are involved in managing the topology of DNA during replication and transcription, thereby interfering with the viral life cycle. researchgate.netkg.ac.rs

Interactions with Viral Genetic Material.

The planar structure of the acridine ring allows it to intercalate between the base pairs of DNA and RNA. ijddr.inkg.ac.rs This interaction can inhibit viral replication and transcription by distorting the nucleic acid structure, thereby preventing the binding of polymerases and other essential proteins. atsu.edukg.ac.rs The antiviral properties of many acridines are linked to this DNA-intercalating ability. researchgate.net Some studies suggest that this non-specific binding through intercalation can contribute to anti-herpes activity. kg.ac.rs

General Antiviral Mechanisms of Acridine Derivatives Description Relevant Acridine Subclasses
Enzyme Inhibition Inhibition of viral enzymes essential for replication, such as polymerases and topoisomerases. researchgate.netplos.orgkg.ac.rsAcridones, 9-Aminoacridines
Nucleic Acid Intercalation Insertion of the planar acridine ring between the base pairs of viral DNA or RNA, disrupting its function. ijddr.inresearchgate.netkg.ac.rsGeneral Acridines
Disruption of Host Factors Interference with host cellular proteins, like cyclophilins, that viruses exploit for replication and immune evasion. frontiersin.orgNot specified for acridines

Antimicrobial Molecular Mechanisms.

Acridine derivatives have a long history of use as antimicrobial agents, with their activity stemming from their ability to interfere with essential bacterial and fungal processes. researchgate.net

Bacterial Target Identification and Inhibition.

The antibacterial action of acridines is often linked to their interaction with bacterial nucleic acids. oup.com The planar, cationic nature of many aminoacridines facilitates their intercalation into bacterial DNA, which is a key mechanism of their antibacterial effect. oup.com Beyond DNA intercalation, some acridine derivatives exhibit a dual-mechanism of action. For example, the compound SCH-79797 has been shown to target both dihydrofolate reductase (DHFR), an enzyme in the folate synthesis pathway, and the bacterial membrane, leading to a loss of membrane potential and permeability. nih.gov This multi-target approach can be effective against both Gram-positive and Gram-negative bacteria and may reduce the development of drug resistance. nih.gov The antibacterial targets in bacteria generally include the cell wall, cell membrane, nucleic acid synthesis, and protein synthesis machinery. reactgroup.orgnih.gov

Identified Bacterial Targets of Acridine Derivatives Mechanism of Inhibition Example Compound/Class
Dihydrofolate Reductase (DHFR) Competitive inhibition, disrupting folate metabolism. nih.govSCH-79797
Bacterial Membrane Disruption of membrane potential and permeability. nih.govSCH-79797
Bacterial DNA Intercalation, leading to inhibition of replication and transcription. oup.comAminoacridines
Topoisomerase II Inhibition of the enzyme, interfering with DNA replication. researchgate.net9-Anilinoacridines

Fungal Cellular Process Modulation.

The antifungal activity of acridine derivatives can involve multiple mechanisms. A primary target is the fungal cell wall and membrane, which are essential for viability and pathogenesis. scielo.org.mxmdpi.com Some acridines are thought to act by inhibiting fungal topoisomerases, enzymes critical for DNA replication and organization. mdpi.com The inhibition of these enzymes can lead to cell death. mdpi.com Additionally, some antifungal compounds work by disrupting the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane, or by directly interacting with it. nih.gov Other potential mechanisms include the disruption of mitochondrial function, leading to the accumulation of reactive oxygen species (ROS) and a decrease in ATP synthesis. mdpi.com Some phenolic compounds have been shown to inhibit fungal endo-1,3-β-glucanase, an enzyme involved in cell wall remodeling. scielo.org.mx

Potential Fungal Cellular Processes Modulated by Acridines Mode of Action General Antifungal Principle
Topoisomerase Inhibition Stabilization of the enzyme-DNA cleavage complex, leading to DNA damage. mdpi.comInhibition of DNA replication and repair.
Cell Wall/Membrane Disruption Interference with the synthesis or integrity of essential components like ergosterol or glucans. scielo.org.mxnih.govLoss of cellular integrity and viability.
Mitochondrial Dysfunction Induction of ROS accumulation and decreased ATP synthesis. mdpi.comInduction of apoptosis-like cell death.

Research into Other Biological System Interactions (mechanistic level)

Cell Cycle Regulation at the Molecular Level

Acridine derivatives have been shown to interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation. medsci.orgresearchgate.net The primary mechanism involves inducing cell cycle arrest, often at the G2/M checkpoint, which prevents cells from entering mitosis. medsci.org This arrest provides a window for the cell to repair DNA damage or, if the damage is too severe, to initiate programmed cell death. nih.gov

The molecular machinery governing the cell cycle is complex, involving a series of checkpoints controlled by proteins such as cyclins and cyclin-dependent kinases (CDKs). numberanalytics.compressbooks.pub Research into acridine compounds indicates that their ability to halt the cell cycle is mediated by the modulation of key regulatory proteins. medsci.org A critical protein in this process is the tumor suppressor p53, often called the "guardian of the genome". nih.govjmedsciences.com Following cellular stress, such as DNA damage which can be caused by acridine compounds, p53 is activated and accumulates in the cell. researchgate.netmdpi.comnih.gov

Activated p53 can transcriptionally activate other proteins that enforce the cell cycle arrest. nih.govnih.gov One such protein is p21, an inhibitor of cyclin/CDK complexes. medsci.org By inducing p21, p53 effectively puts a brake on the CDK activity required for the cell to progress through the cycle. medsci.orgnih.gov Another important p53 target is the 14-3-3σ protein. medsci.org This protein can sequester the cyclin B1-Cdc2 complex in the cytoplasm, preventing its entry into the nucleus, which is a necessary step for initiating mitosis. medsci.org The upregulation of p53, p21, and 14-3-3σ has been observed in cancer cells treated with acridine-based natural products, leading to a significant increase in the cell population arrested in the G2/M phase. medsci.org

Key Proteins in Acridine-Mediated Cell Cycle Regulation

ProteinFunction in Cell CycleEffect of Acridine Derivatives
p53A tumor suppressor that acts as a transcription factor, activated by cellular stress like DNA damage to halt the cell cycle or induce apoptosis. nih.govjmedsciences.comAccumulation and activation are enhanced, leading to downstream effects. medsci.orgmdpi.com
p21A cyclin-dependent kinase inhibitor (CKI) that binds to and inhibits the activity of cyclin-CDK complexes, causing cell cycle arrest. medsci.orgpatnawomenscollege.inExpression is enhanced, contributing to G2/M arrest. medsci.org
14-3-3σA p53-dependent inhibitor of G2/M progression that sequesters the cyclin B1-Cdc2 complex in the cytoplasm. medsci.orgExpression is enhanced, preventing entry into mitosis. medsci.org
Cyclin B1/CDK1 (Cdc2)A complex that forms the mitosis-promoting factor (MPF), which drives the cell from G2 into the M phase. nih.govActivity is inhibited through sequestration by 14-3-3σ and potential transcriptional downregulation by p53. medsci.orgnih.gov

Apoptotic Pathway Induction Mechanisms

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a key mechanism for many anti-cancer agents. frontiersin.org Acridine derivatives are known to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. mdpi.comdoi.org This pathway is triggered by internal cellular stress, such as the DNA damage caused by these compounds. mdpi.comnih.gov

A common initiating event for acridine-induced apoptosis is the inhibition of topoisomerases, enzymes critical for DNA replication and organization. doi.orgnih.gov This inhibition leads to DNA damage, which signals the activation of the apoptotic cascade. mdpi.com A central event in the intrinsic pathway is the permeabilization of the mitochondrial outer membrane (MOMP). nih.gov Studies on acridine derivatives have shown their ability to cause a dissipation of the mitochondrial membrane potential (MMP), a key indicator of mitochondrial dysfunction and a prelude to MOMP. nih.gov

The loss of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm. nih.govmdpi.com The most notable of these is cytochrome c, which, once in the cytosol, binds to the apoptotic protease-activating factor-1 (APAF-1) to form a complex known as the apoptosome. nih.gov This structure then recruits and activates an initiator caspase, specifically caspase-9. doi.orgnih.gov

Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7. doi.orgmdpi.com These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a host of cellular proteins, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. mdpi.comdoi.org This entire process is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.govnih.gov Acridine compounds can shift the balance in favor of the pro-apoptotic proteins, facilitating MOMP. doi.orgnih.gov

Molecular Events in Acridine-Induced Apoptosis

Event/MoleculeRole in ApoptosisObserved Effect with Acridine Derivatives
Topoisomerase InhibitionUpstream event causing DNA damage, a trigger for the intrinsic pathway. doi.orgnih.govAcridine derivatives act as inhibitors. doi.orgnih.gov
Mitochondrial Membrane Potential (MMP)Maintenance of MMP is crucial for mitochondrial health; its dissipation is a key step in apoptosis. nih.govInduces dissipation of MMP. nih.gov
Cytochrome cReleased from mitochondria into the cytosol to initiate apoptosome formation. nih.govRelease is triggered, activating the downstream pathway. nih.gov
Caspase-9An initiator caspase that is activated within the apoptosome. doi.orgnih.govSignificant activation is observed. doi.org
Caspase-3 / Caspase-7Executioner caspases that cleave cellular substrates to carry out cell death. doi.orgmdpi.comSignificant activation is observed. mdpi.comdoi.org
PARPA substrate of executioner caspases; its cleavage is a hallmark of apoptosis. doi.orgCleavage is induced. mdpi.comdoi.org

Autophagy Modulation

Autophagy is a cellular self-digestion process where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes and delivered to the lysosome for degradation and recycling. nih.govoatext.com This process plays a dual role in cancer, sometimes promoting survival under stress (cytoprotective) and other times leading to cell death (cytotoxic). oatext.com The modulation of autophagy is therefore a significant area of research.

The core autophagy machinery is regulated by complex signaling pathways, with the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK) being central players. nih.gov Generally, mTOR activation suppresses autophagy, while AMPK activation promotes it. nih.govmdpi.com

Research into acridine derivatives has revealed compounds that can act as potent modulators of this pathway. sigmaaldrich.com Specifically, a cell-permeable tetrahydroacridinamine (THA) derivative has been identified as a powerful autophagy inhibitor. sigmaaldrich.com Its mechanism of action involves disrupting the final stages of the autophagic process. sigmaaldrich.com This compound has been shown to induce the de-acidification of lysosomes. sigmaaldrich.com Since the degradative enzymes within lysosomes are only active at a low pH, this de-acidification effectively blocks the breakdown of the autophagosome's cargo. mdpi.com

A consequence of this blockage is the accumulation of autophagosomes within the cell. sigmaaldrich.com This is biochemically observed as an increase in the lipidated form of the microtubule-associated protein light chain 3 (LC3-II), a protein that is incorporated into the autophagosome membrane and is a widely used marker for autophagy. sigmaaldrich.comcell-stress.com While an increase in LC3-II can signify either the induction of autophagy or the blockage of its final steps, the concurrent de-acidification of lysosomes points to the latter mechanism for this particular THA derivative. sigmaaldrich.comcell-stress.com This inhibition of the autophagic flux can be detrimental to cells that rely on autophagy for survival, making it a potential therapeutic strategy. oatext.com

Mechanisms of Autophagy Modulation by Acridine Derivatives

Process/MarkerFunction in AutophagyEffect of Tetrahydroacridinamine (THA) Derivative
Autophagic FluxThe complete process of autophagy from autophagosome formation to lysosomal degradation. cell-stress.comInhibited. sigmaaldrich.com
Lysosome pHLysosomes require a low pH for their hydrolytic enzymes to be active and degrade cargo. mdpi.comInduces de-acidification (raises pH), inactivating lysosomal enzymes. sigmaaldrich.com
LC3-II AccumulationLC3-II is a protein marker localized to autophagosome membranes; its levels reflect autophagosome numbers. cell-stress.comIncreases LC3-II levels due to blockage of autophagosome degradation. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Methoxy-3-acridinamine, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with acridinone precursors. For example, methoxylation at the 7-position can be achieved via nucleophilic substitution using methoxide under reflux conditions. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity optimization requires monitoring intermediates using thin-layer chromatography (TLC) and validating final product purity via HPLC (>95% by area) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm methoxy and amine substituents.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+).
  • UV-Vis Spectroscopy : To assess electronic transitions, particularly if the compound exhibits fluorescence properties relevant to probe design .

Advanced Research Questions

Q. How do stability and reactivity of this compound vary under different experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should include accelerated degradation testing:

  • Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 24–72 hours, followed by HPLC analysis.
  • pH Sensitivity : Expose to buffers (pH 3–10) and monitor decomposition via UV-Vis or LC-MS.
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/alkaline conditions that may hydrolyze the methoxy or amine groups .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or mass fragments)?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with analogous acridinamine derivatives (e.g., 7-methoxycoumarin-3-carboxylic acid esters) to identify shared fragmentation pathways .
  • Advanced Spectroscopic Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm hydrogen bonding interactions affecting splitting patterns.
  • Computational Modeling : DFT calculations to predict NMR chemical shifts or mass fragmentation patterns .

Q. What strategies are effective for designing this compound-based fluorescent probes for biological imaging?

  • Methodological Answer :

  • Functionalization : Introduce reactive groups (e.g., succinimidyl esters) at the 3-amine position for bioconjugation.
  • Solvatochromic Studies : Test fluorescence quantum yield in solvents of varying polarity to optimize emission for cellular environments.
  • Cell Imaging Validation : Use confocal microscopy to assess probe localization and photostability in live cells, comparing with established dyes (e.g., DAPI) .

Q. How can researchers assess the biocompatibility and off-target effects of this compound in cellular models?

  • Methodological Answer :

  • Cytotoxicity Assays : Perform MTT or resazurin assays across a concentration range (1–100 µM) in multiple cell lines.
  • Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions.
  • Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to predict in vivo behavior .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to data sharing and reproducibility in studies involving this compound?

  • Methodological Answer :

  • Data Transparency : Share synthetic protocols, raw spectral data, and analytical parameters in public repositories (e.g., Zenodo).
  • Long-Term Storage : Archive samples and spectra for 5–10 years, as recommended by research ethics boards.
  • Conflict of Interest : Disclose funding sources and patent applications in publications .

Q. How can mixed-methods approaches enhance research on this compound's mechanisms?

  • Methodological Answer : Combine:

  • Quantitative : Dose-response assays (IC50 determinations) and pharmacokinetic modeling.
  • Qualitative : Semi-structured interviews with researchers to contextualize experimental challenges (e.g., synthesis scalability).
  • Triangulation : Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.